6,8-Dioxabicyclo[3.2.1]octane
Description
Historical Perspectives on Discovery and Early Research of the Bicyclic Core
The 6,8-dioxabicyclo[3.2.1]octane ring system has long been recognized as a fundamental structural unit within the field of carbohydrate chemistry. clockss.org However, its prominence grew substantially with the realization that this bicyclic ketal feature is also present in a variety of non-carbohydrate natural products. clockss.org A significant impetus for research came from the field of chemical ecology with the isolation and identification of several insect pheromones possessing this core structure. clockss.org
Early investigations were largely driven by the discovery of compounds such as brevicomin, the aggregation pheromone of the western pine beetle (Dendroctonus brevicomis), and frontalin (B1251666), the pheromone of the southern pine beetle (Dendroctonus frontalis). clockss.orgtandfonline.com The identification of multistriatin, the pheromone of the European elm bark beetle (Scolytus multistriatus), further solidified the importance of this chemical scaffold in insect communication. clockss.org These initial discoveries spurred considerable efforts in organic synthesis to unambiguously determine their structures and to produce them for further biological study and potential use in pest management. clockss.orgtandfonline.com A notable early synthetic observation by Wasserman demonstrated that bicyclic ketals of this type could be formed readily through the rearrangement of specific carbonyl-epoxides, a method subsequently applied to the synthesis of brevicomin. clockss.org
Significance within Contemporary Organic Chemistry and Chemical Ecology
The this compound skeleton is considered a "privileged scaffold" in modern organic chemistry due to its frequent appearance in biologically active molecules. acs.org Its significance is particularly pronounced in the field of chemical ecology, where it forms the structural foundation for numerous insect pheromones. clockss.orgacs.org These semiochemicals are vital for communication among various species, especially bark beetles of the Dendroctonus genus, where they can function as aggregation or anti-aggregation signals. clockss.orgnih.gov
Beyond the insect world, a derivative known as frontalin has been identified as a component of the musth secretion in male Asian elephants, where it functions as a sex pheromone. The biological activity of these compounds is often highly dependent on their specific stereochemistry, making their stereoselective synthesis a key focus.
The prevalence of this structural motif in complex natural products has made the development of efficient and stereocontrolled methods for its construction an ongoing and challenging area of research in organic synthesis. acs.orgacs.orghkust.edu.hk Furthermore, derivatives like levoglucosenone (B1675106), which can be produced from the acid-catalyzed pyrolysis of cellulose (B213188), are emerging as valuable biorenewable platform chemicals for the synthesis of a wide range of other compounds. nih.govrsc.org
Structural Framework and Nomenclature Conventions of this compound
The parent compound is systematically named This compound according to IUPAC nomenclature. nih.gov This name describes a bicyclic system containing a total of eight atoms in the rings. The "[3.2.1]" denotes the lengths of the bridges connecting the two bridgehead carbons: a three-atom bridge, a two-atom bridge, and a one-atom bridge. The "6,8-dioxa" prefix indicates that carbon atoms at positions 6 and 8 in the standard bicyclo[3.2.1]octane numbering system are replaced by oxygen atoms. nih.gov The compound is commonly abbreviated as 6,8-DOBCO. nih.gov
The core structure consists of a six-membered tetrahydropyran (B127337) ring fused to a five-membered tetrahydrofuran (B95107) ring, sharing a C-O-C acetal (B89532) linkage. This rigid, bicyclic framework is the basis for a wide array of substituted derivatives which are often chiral.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H10O2 | nih.gov |
| Molecular Weight | 114.14 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 6,8-DOBCO | nih.gov |
| CAS Number | 280-16-0 | nih.gov |
The versatility of this scaffold is demonstrated by the variety of naturally occurring derivatives, which differ in the position and nature of their substituents.
| Compound Name | Systematic Name | Molecular Formula | Function |
|---|---|---|---|
| Frontalin | 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane | C8H14O2 | Bark beetle aggregation pheromone; Elephant sex pheromone clockss.org |
| Brevicomin | exo-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane | C9H16O2 | Bark beetle aggregation pheromone clockss.orgnih.gov |
| Multistriatin | 2,4-Dimethyl-5-ethyl-6,8-dioxabicyclo[3.2.1]octane | C10H18O2 | Elm bark beetle aggregation pheromone clockss.org |
Overview of Key Research Trajectories and Interdisciplinary Relevance
Research involving the this compound scaffold is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, chemical ecology, and materials science.
Organic Synthesis: A primary research focus is the creation of novel and efficient synthetic routes to access this bicyclic system. hkust.edu.hk Strategies such as palladium-organo relay catalysis, the Achmatowicz rearrangement followed by bicycloketalization (AR/BCK), and the use of biorenewable starting materials like levoglucosenone are actively being explored and refined. acs.orghkust.edu.hknih.gov The development of diastereoselective and enantioselective methodologies is particularly crucial for synthesizing biologically active stereoisomers. acs.orgresearchgate.net
Chemical Ecology and Agriculture: The role of this compound derivatives as pheromones is a cornerstone of research in chemical ecology. Understanding their biosynthesis in insects, such as the mountain pine beetle, provides targets for developing new and sustainable pest management strategies. nih.gov Synthetic pheromones are used in traps and monitoring systems to control destructive insect populations.
Medicinal Chemistry and Pharmaceuticals: The rigid, chiral nature of the 6,8-DOBCO framework makes it an attractive scaffold for the design of new therapeutic agents. smolecule.com
Derivatives are being investigated as ligands for the human dopamine (B1211576) transporter (DAT), which is relevant in the study of CNS disorders. nih.gov
The scaffold is used to construct constrained peptidomimetics, which can mimic peptide structures to interact with biological targets. researchgate.netmdpi.com
The natural product Siladenoserinol A, which contains this core, has been identified as a potent inhibitor of the p53-Hdm2 protein-protein interaction and also exhibits antibacterial properties. oup.com
Other substituted derivatives are being developed as targeting agents for the asialoglycoprotein receptor (ASGPR) on liver cells, enabling targeted drug delivery. google.com
Materials Science: The interdisciplinary relevance of this scaffold extends to materials science. Levoglucosenone, a chiral building block featuring the this compound skeleton, has been used in polycondensation reactions to create novel biopolymers that are degradable in water, highlighting its potential in the development of sustainable and chiral materials. nih.govrsc.org
Structure
3D Structure
Properties
CAS No. |
280-16-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-5-4-7-6(3-1)8-5/h5-6H,1-4H2 |
InChI Key |
DYXJGWLSYLPWMO-UHFFFAOYSA-N |
SMILES |
C1CC2COC(C1)O2 |
Canonical SMILES |
C1CC2COC(C1)O2 |
Other CAS No. |
280-16-0 |
Synonyms |
6,8-dioxabicyclo(3.2.1)octane 6,8-DOBCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,8 Dioxabicyclo 3.2.1 Octane and Its Analogs
Total Synthesis Strategies of the 6,8-Dioxabicyclo[3.2.1]octane Skeleton
The this compound (6,8-DOBCO) framework is a prevalent structural motif in numerous biologically active natural products. hkust.edu.hk Its unique and complex structure, coupled with the potent and broad biological activities of compounds containing this skeleton, has garnered significant interest from the synthetic chemistry community. hkust.edu.hk
Retrosynthetic Analysis Approaches for Bicyclic Ether Construction
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like this compound. A common approach involves disconnecting the bicyclic ether at key bonds to reveal simpler, more readily available starting materials.
One such analysis disconnects the C(2)−O(3) bond of a 6-hydroxy-3,8-dioxabicyclo[3.2.1]octane derivative, leading to a tetrahydrofuran (B95107) ring intermediate. acs.org This intermediate can be envisioned as the product of an iodocyclization reaction, which in turn can be formed from an acyclic precursor derived from an allylic substrate and (R)-2,3-O-isopropylideneglyceraldehyde (IPG). acs.org This retrosynthetic strategy highlights how the formation of the tetrahydrofuran ring also sets the stage for a subsequent intramolecular etherification to construct the bicyclic system. acs.org
Another retrosynthetic approach considers the this compound skeleton as a bicyclic ketal. clockss.org This perspective leads to two primary disconnection strategies: one that breaks the ketal into a carbonyl compound and a diol, and another that involves the cyclization of a pyranyl carbinol. clockss.org
Biomimetic Synthesis Pathways and Natural Product Mimicry
Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. In the context of this compound, this often involves mimicking the cyclization of polyene precursors or other naturally occurring transformations. For instance, the synthesis of dienyl derivatives of 6,8-dioxabicyclo[3.2.1]octanes, which are closely related to naturally abundant molecules, has been achieved from ketones and acetylenes. acs.org This approach, while not a direct replication of a specific biosynthetic pathway, captures the essence of building complexity from simple, abundant precursors.
The study of natural product structures containing the 6,8-DOBCO core, such as zoapatanol (B1236575) and its analogs, provides inspiration for synthetic design. acs.org The antifertility activity of these compounds has driven efforts to synthesize bicyclic analogs with potentially enhanced potency. acs.org
Catalyst-Controlled Synthesis Routes (e.g., Palladium, Ruthenium, Rhodium Catalysis)
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective transformations. Several catalyst-controlled routes have been developed for the synthesis of the this compound skeleton.
Palladium Catalysis: A notable example is the palladium-organo relay catalysis for the diastereoselective construction of 6,8-DOBCO frameworks. acs.org This method utilizes vinylethylene carbonates and amine-substituted enones in a sequential reaction involving N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization. acs.org This strategy has proven effective for generating over 50 structurally diverse 6,8-DOBCO derivatives with high stereoselectivity and good yields. acs.org
Ruthenium Catalysis: Ruthenium catalysts have been employed in ring-closing metathesis (RCM) reactions to form the bicyclic ether system. oregonstate.edu This desymmetrization strategy has been successfully applied to the synthesis of pheromones like (+)-exo- and endo-brevicomin (B1619995). oregonstate.edu The use of a chiral metathesis catalyst can even lead to enantioselective desymmetrization of a meso substrate. oregonstate.edu
Rhodium Catalysis: Rhodium catalysts have been utilized in intramolecular cyclopropanation reactions as a key step in a convergent approach to indole (B1671886) diterpenoids containing the this compound motif. d-nb.info
Convergent and Divergent Synthetic Approaches
Convergent Synthesis: This strategy involves the independent synthesis of two or more complex fragments that are then joined together in the final stages of the synthesis. A convergent approach has been successfully employed for the total synthesis of shearinines D and G, which are indole diterpenoids featuring the this compound core. d-nb.info This method relied on the late-stage coupling of two intricate fragments. d-nb.info
Divergent Synthesis: In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. This approach is highly efficient for creating libraries of related compounds for biological screening. For example, a divergent synthesis of diaza-oxabicyclo[3.2.1]octanes and dioxa-azabicyclo[3.2.1]octanes has been developed via cascade cyclizations. researchgate.net Similarly, a divergent synthesis has been used to access different 6-oxabicyclo[3.2.1]octane meroterpenoids. researchgate.net
Enantioselective and Diastereoselective Syntheses of this compound Derivatives
The biological activity of molecules containing the this compound skeleton is often highly dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.
Several strategies have been developed to control the stereochemical outcome of reactions leading to 6,8-DOBCO derivatives. For example, palladium-organo relay catalysis has been shown to be highly diastereoselective. acs.org Additionally, radical cascade reactions involving a 1,5-hydrogen atom transfer followed by a Surzur–Tanner rearrangement have been used for the efficient construction of 4-deoxy-6,8-dioxabicyclo[3.2.1]octane frameworks from carbohydrate systems, with the stereochemistry of the starting sugar influencing the reaction outcome. acs.org
Chiral Pool Approaches Utilizing Carbohydrate Precursors (e.g., Levoglucosenone (B1675106), Tartaric Acid)
The chiral pool approach leverages the readily available enantiopure starting materials from nature, particularly carbohydrates, to synthesize complex chiral molecules.
Levoglucosenone: This anhydrosugar, derived from the acid-catalyzed pyrolysis of cellulose (B213188), is a valuable and versatile chiral building block for the synthesis of this compound derivatives. nih.govgoogle.com Its rigid bicyclic structure and multiple functional groups make it an ideal starting point for a variety of transformations. For instance, (–)-levoglucosenone has been used to prepare an intermediate for the antiviral drug indinavir. researchgate.net Furthermore, a diol derived from levoglucosenone, (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol, has been used as a monomer for the synthesis of biobased polyesters. acs.org
Tartaric Acid: This C4 dicarboxylic acid is another readily available chiral building block. It has been used in the synthesis of 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffolds and functionalized, optically active pyrans. acs.orgnih.gov For example, the synthesis of (+)-asperlin, an antibiotic and antitumor agent, was achieved stereoselectively starting from (S,S)-tartaric acid via a this compound intermediate. oup.com
Other Carbohydrates: Besides levoglucosenone and tartaric acid, other carbohydrates like D-glucose and D-xylose have served as starting materials for the enantioselective synthesis of this compound-containing pheromones such as (+)-exo-brevicomin. acs.org The synthesis of siladenoserinol A analogs has also been achieved from commercially available carbohydrates. oup.com
Asymmetric Catalysis in Bicyclic Ether Formation (e.g., Hetero-Diels–Alder, Dihydroxylation)
The enantioselective synthesis of the this compound core often relies on powerful asymmetric catalytic methods to establish key stereocenters in acyclic or monocyclic precursors. Among these, the hetero-Diels–Alder (HDA) reaction and asymmetric dihydroxylation are particularly prominent.
A notable strategy involves a three-component reaction sequence combining a catalytic asymmetric hetero-Diels–Alder reaction with an allylboration step. thieme-connect.combeilstein-journals.org This approach, utilizing a chiral chromium (III) catalyst, efficiently generates α-hydroxyalkyl dihydropyrans, which are key intermediates for the bicyclic system. thieme-connect.com The sequence starts with an inverse electron-demand hetero-[4+2] cycloaddition to form a cyclic allylboronate, which then reacts with an aldehyde to create a six-membered ring with two adjacent stereocenters. thieme-connect.com This methodology has been successfully applied to the total synthesis of natural products like (+)-iso-exo-brevicomin. beilstein-journals.org
Sharpless Asymmetric Dihydroxylation (AD) is another cornerstone technique, used to install vicinal diols with high enantioselectivity. acs.orgencyclopedia.pub This osmium-catalyzed reaction, guided by chiral quinine-based ligands, can transform olefins into chiral diols. encyclopedia.pub In the context of this compound synthesis, AD is often applied to enol ethers or homoallylic alcohols. acs.orgyork.ac.ukrsc.org For example, the dihydroxylation of a 1,1-disubstituted homoallylic alcohol, followed by acid-catalyzed cyclization, affords the desired acs.orgacs.org-bicyclic ketal. rsc.org The reaction provides access to dihydroxy ketones, which undergo spontaneous or acid-catalyzed intramolecular ketalization to form the bicyclic framework. york.ac.uk The choice of AD-mix ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) can be used to control the facial selectivity of the dihydroxylation, leading to diastereomeric diol products that cyclize to form different bicyclic ketal structures. rsc.org
Auxiliary-Controlled Stereocontrol Strategies
Chiral auxiliaries provide a reliable method for directing the stereochemical outcome of reactions. In the synthesis of the this compound system, auxiliaries can be temporarily incorporated into a substrate to guide key bond-forming events.
One example is the use of a 2-allyl-4-fluorophenyl auxiliary for relay ring-closing metathesis (RRCM). nih.gov In a synthesis of didemniserinolipid B, this auxiliary was employed to enhance the yield of the ring-closing metathesis (RCM) step, which is crucial for forming the bicyclic ketal structure. nih.gov While chiral auxiliaries are a well-established tool in asymmetric synthesis, specific applications detailing their use for controlling the stereochemistry of the this compound core itself are part of broader synthetic strategies. For instance, radical cascade reactions employing chiral leaving groups, such as those derived from menthol, can direct stereochemical outcomes in related systems.
Key Cyclization Reactions in Bicyclic Ether Formation
The construction of the fused bicyclic acetal (B89532) core of this compound is accomplished through various key cyclization reactions. These methods transform acyclic or monocyclic precursors into the final bicyclic architecture.
Palladium-catalyzed cyclization of appropriate alkenols is a versatile method for creating the tetrahydrofuran ring, which can then undergo a subsequent iodo-cyclization to furnish the 2,6-dioxabicyclo[3.2.1]octane skeleton with defined stereochemistry. beilstein-journals.org Another approach involves the reaction of 1,5-diketones with acetylenes in the presence of alkali-metal superbases, which triggers a one-pot cascade cyclization to yield methylene-6,8-dioxabicyclo[3.2.1]octanes. researchgate.net A concise method for asymmetric synthesis involves an iodocyclization reaction of a homoallylic alcohol derived from (R)-2,3-O-isopropylideneglyceraldehyde, which forms the tetrahydrofuran ring and prepares the molecule for the final intramolecular etherification. acs.org Additionally, the Achmatowicz rearrangement followed by bicycloketalization (AR/BCK) is a powerful sequence for constructing the this compound framework, particularly in the total synthesis of complex natural products. hkust.edu.hk
Intramolecular Ring-Closing Reactions (e.g., Ketalization-Metathesis, Cycloisomerization)
Intramolecular reactions are highly effective for forging the bicyclic system, often proceeding with high efficiency due to favorable entropic factors. A prominent strategy is the ketalization/ring-closing metathesis (K/RCM) sequence. nih.gov This approach involves the bimolecular ketalization between a ketone fragment and a C₂-symmetric diene diol, followed by an intramolecular RCM to form the final carbon-carbon bond of the bicyclic system. nih.gov This method avoids complex protecting group manipulations that are often required in traditional routes. nih.gov
Cycloisomerization reactions, frequently catalyzed by transition metals like gold or ruthenium, provide another direct route. thieme-connect.com For instance, the cycloisomerization of alkynediols is a known method for creating the fused bicyclic acetal. thieme-connect.com Gold-catalyzed cyclo-ketalization of N-propargylamino alcohols can yield this compound derivatives. Similarly, a ruthenium-catalyzed isomerization of an allylic alcohol can be a key step in forming the bicyclic octane (B31449) subunit. thieme-connect.combeilstein-journals.org
Stereochemical Outcomes of Cyclization and Ring Fusion
The stereochemistry of the final bicyclic product is critically dependent on the stereochemical outcomes of the cyclization and ring fusion steps. In palladium-organo relay catalysis, a sequence of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization can produce this compound derivatives with high levels of stereoselectivity. acs.org
The relative stereochemistry of substituents on the bicyclic core has been determined through spectroscopic methods, particularly NMR, and confirmed by X-ray crystallography. acs.orgsci-hub.se For example, in the cyclization to form a 3,8-dioxabicyclo[3.2.1]octane system (an isomer of the target), the coupling constant of the anomeric proton was used to assign the relative stereochemistry of the major and minor products, with the final structure confirmed by X-ray analysis. sci-hub.se The configuration at specific carbon atoms, such as C4, can significantly influence the course of subsequent reactions and rearrangements. beilstein-journals.orgnih.gov The stereoselectivity of cyclization reactions, such as the intramolecular oxa-Michael reaction, can be very high, sometimes affording a cis-fused product as a single isomer. researchgate.net
Derivatization and Functionalization Strategies of the this compound Core
Once the this compound core is constructed, further derivatization and functionalization are often necessary to complete the synthesis of complex natural products or to create analogs for structure-activity relationship studies. thieme-connect.comgoogle.com The inherent reactivity of the bicyclic ketal system and the potential for introducing functional groups at various positions make it a versatile scaffold. thieme-connect.comnih.gov
Strategies include the introduction of substituents through nucleophilic substitution, oxidation, reduction, and rearrangement reactions. smolecule.comnih.gov For example, the iodine atom in 4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol enhances its reactivity, making it a suitable precursor for further functionalization via nucleophilic substitution. smolecule.com The hydroxyl groups present on some derivatives can be oxidized or reduced, while condensation reactions with aldehydes or ketones can build more complex structures. smolecule.com Skeletal rearrangements, promoted by reagents like thionyl chloride or under Appel conditions, can transform 6,8-dioxabicyclo[3.2.1]octan-4-ols into isomeric 3,8-dioxabicyclo[3.2.1]octane systems, providing access to different ring connectivities. nih.govbeilstein-journals.org
Regioselective Functionalization of the Bicyclic Core
Achieving regioselectivity in the functionalization of the this compound core is crucial for synthetic efficiency. The substitution pattern of the starting bicyclic system often dictates where new functional groups can be introduced.
One strategy involves the regioselective opening of the bicyclic ketal. Cleavage with reagents like lithium aluminum hydride and aluminum chloride can produce diols while retaining the stereochemistry of the parent ketal. clockss.org In other cases, functionalization targets specific positions on the intact core. For instance, in a synthesis of didemniserinolipid B, a 6,8-dioxabicyclo[3.2.1]octene core was selectively functionalized via dihydroxylation and epoxidation to install an axial alcohol at the C10 position. nih.gov The introduction of an amine group at the C4 position can be achieved through the rearrangement of 4-ols or via stereoselective aziridination of a levoglucosenone-derived precursor. Furthermore, skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols are highly dependent on the stereochemistry at C4; an equatorial hydroxyl group leads to migration of the O8 oxygen, while an axial hydroxyl results in O6 migration, demonstrating a high degree of regiocontrol based on substrate stereochemistry. nih.gov
Transformations of Peripheral Substituents
The modification of substituents on the this compound core is a key strategy for the synthesis of diverse derivatives. A significant transformation involves the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. When these alcohols are treated with thionyl chloride (SOCl₂) in the presence of pyridine (B92270), a rearrangement occurs, leading to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. unifi.itnih.govresearchgate.netneu.edu This transformation proceeds through a chlorosulfite intermediate, with a subsequent migration of an oxygen atom from C5 to C4. unifi.itnih.govresearchgate.netneu.edu
A similar rearrangement is also observed under Appel conditions (using triphenylphosphine (B44618) and a tetrahalomethane). unifi.itnih.govneu.edu The stereochemistry of the alcohol at the C4 position plays a crucial role in directing the outcome of the rearrangement. For instance, the configuration of the C4-hydroxyl group determines which oxygen atom of the acetal migrates. An equatorial hydroxyl group typically leads to the migration of the O8 oxygen, resulting in a 3,8-dioxabicyclo[3.2.1]octane system. nih.gov
In contrast, analogous allylic alcohols within the this compound framework, whether containing endocyclic or exocyclic double bonds, undergo chlorination at the allylic position without skeletal rearrangement. unifi.itnih.govresearchgate.netneu.edu This is attributed to the formation of a more stable allylic cation intermediate, which favors direct substitution over rearrangement.
Ring expansion of the this compound system has also been explored. For example, the biomass-derived Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one) can undergo a one-carbon ring expansion via the Büchner–Curtius–Schlotterbeck reaction with diazoalkanes, such as ethyl diazoacetate, promoted by a Lewis acid. publish.csiro.au This reaction leads to the formation of a 7,9-dioxabicyclo[4.2.1]nonan-5-one system. publish.csiro.au
Table 1: Selected Transformations of Peripheral Substituents of this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference(s) |
|---|---|---|---|---|
| 6,8-Dioxabicyclo[3.2.1]octan-4-ol | SOCl₂ / Pyridine | 2-Chloro-3,8-dioxabicyclo[3.2.1]octane | Skeletal Rearrangement | unifi.itnih.govresearchgate.netneu.edu |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ol | Appel Conditions (e.g., CBr₄, PPh₃) | 2-Bromo-3,8-dioxabicyclo[3.2.1]octane | Skeletal Rearrangement | unifi.itnih.govneu.edu |
| Allylic 6,8-Dioxabicyclo[3.2.1]octan-4-ol | SOCl₂ / Pyridine | 4-Chloro-6,8-dioxabicyclo[3.2.1]oct-2-ene | Chlorination | unifi.itnih.govresearchgate.netneu.edu |
| Cyrene (6,8-Dioxabicyclo[3.2.1]octan-4-one) | Ethyl diazoacetate / Lewis Acid | 7,9-Dioxabicyclo[4.2.1]nonan-5-one derivative | Ring Expansion | publish.csiro.au |
Synthesis of Optically Active Derivatives and Analogs
The synthesis of enantiomerically pure derivatives and analogs of this compound is of significant interest, particularly for applications in pheromone synthesis and drug discovery, where stereochemistry dictates biological activity. Chiral pool synthesis, utilizing readily available, optically active starting materials like carbohydrates and tartaric acid, is a common and effective strategy.
A notable example is the synthesis of (S)-(-)-Frontalin, a pheromone of Dendroctonus bark beetles. This compound has been synthesized from D-glucose. tandfonline.compherobase.com The synthesis leverages the inherent chirality of D-glucose to construct the target molecule with the correct absolute configuration. tandfonline.com A multi-step sequence transforms D-glucose into a key intermediate which, upon further elaboration, yields (S)-(-)-Frontalin. tandfonline.compherobase.com
Similarly, the enantiomers of the pheromone brevicomin have been synthesized from tartaric acid. For instance, (+)-exo-brevicomin can be synthesized from L-(+)-tartaric acid. researchgate.netthieme-connect.com A stereospecific synthesis of (-)-exo-brevicomin has also been achieved starting from (2R,3R)-tartaric acid. The synthesis of (+)-endo-brevicomin has been accomplished through a 14-step route also originating from L-(+)-tartaric acid, employing an enzymatic reaction as a key step. bohrium.com These syntheses underscore the utility of tartaric acid as a versatile chiral building block.
Beyond pheromones, optically active analogs such as 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids have been developed as conformationally constrained dipeptide isosteres. acs.orgmdpi.com These analogs are synthesized by condensing a tartaric acid derivative (such as (R,R)-, (S,S)-, or meso-tartaric acid) with an α-amino acid. acs.orgmdpi.com The resulting bicyclic structure has the side chain of the amino acid precursor at the 4-position. acs.org An alternative enantiospecific synthesis for the 7-endo-BTAa subclass of these amino acids utilizes 2,3-O-isopropylidene-erythrose instead of a tartaric acid derivative. researchgate.net Solid-phase synthesis strategies have also been developed for these aza-analogs, allowing for the generation of libraries of these compounds. nih.gov
Table 2: Examples of Optically Active this compound Derivatives and Analogs
| Compound | Starting Material | Key Strategy | Reference(s) |
|---|---|---|---|
| (S)-(-)-Frontalin | D-Glucose | Chiral Pool Synthesis | tandfonline.compherobase.com |
| (+)-exo-Brevicomin | L-(+)-Tartaric Acid | Chiral Pool Synthesis | researchgate.netthieme-connect.com |
| (-)-exo-Brevicomin | (2R,3R)-Tartaric Acid | Chiral Pool Synthesis | |
| (+)-endo-Brevicomin | L-(+)-Tartaric Acid | Chiral Pool Synthesis with Enzymatic Reaction | bohrium.com |
| 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid | Tartaric Acid and α-Amino Acid | Condensation and Cyclization | acs.orgmdpi.com |
| 7-endo-BTAa Amino Acids | 2,3-O-Isopropylidene-erythrose | Enantiospecific Synthesis from a Sugar Derivative | researchgate.net |
Chemical Reactivity, Transformations, and Reaction Mechanisms of 6,8 Dioxabicyclo 3.2.1 Octane
Ring-Opening Reactions of the Bicyclic System
The inherent ring strain and the presence of two oxygen atoms within the bicyclic structure of 6,8-dioxabicyclo[3.2.1]octane make it prone to ring-opening reactions under various conditions. These reactions are fundamental to the synthetic utility of this scaffold, allowing for the creation of diverse and complex molecules.
Acid-catalyzed reactions of this compound derivatives often lead to cleavage of the bicyclic system. For instance, the acid-catalyzed hydrolysis of squalestatin S1 derivatives containing this ring system results in a molecular rearrangement. rsc.org Similarly, an acid-catalyzed redox isomerization of substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols has been developed using hydrogen bromide (HBr). researchgate.net This reaction proceeds via a proposed glucopyran-2-ulose intermediate, with the ring-opening identified as the rate-limiting step. researchgate.net
The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms, followed by a nucleophilic attack, often by water, at one of the electrophilic carbon centers adjacent to the protonated oxygen. brainly.com The stability of the resulting carbocation or oxocarbenium ion intermediate plays a crucial role in determining the reaction pathway and the final products.
The this compound system is susceptible to nucleophilic attack, particularly at the carbon atoms of the ketal group. The electrophilic nature of these carbons is enhanced by the presence of the two oxygen atoms. For example, derivatives such as 4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane readily react with nucleophiles. evitachem.com
The regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile and the substitution pattern on the bicyclic ring. Studies on D-glucono-1,5-lactone derivatives, which can cyclize to form the this compound structure, have shown that organometallic reagents like organolithiums (RLi) and Grignard reagents (RMgX) can add nucleophilically to the carbonyl carbon. clockss.org It was observed that the carbonyl carbon at C-1 was more reactive towards these nucleophiles than the carbonyl carbon of an acetyl group at C-6. clockss.org
The stereochemistry of the starting this compound derivative significantly influences the stereochemical outcome of ring-opening reactions. The rigid bicyclic structure allows for highly diastereoselective transformations. publish.csiro.au
In certain rearrangements, the configuration of substituents on the ring dictates which bonds are cleaved and formed. For example, in rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by diethylaminosulfur trifluoride (DAST), the configuration of the alcohol at C4 determines the resulting ring system. beilstein-journals.org When the C4-hydroxyl group is equatorial, the oxygen at position 8 (O8) migrates, whereas an axial C4-hydroxyl group leads to the migration of the oxygen at position 6 (O6). beilstein-journals.org The cleavage of bicyclic ketals with reagents like lithium aluminum hydride and aluminum chloride can proceed with retention of stereochemistry in the resulting alcohol products. clockss.org
Nucleophilic Attack on the Bicyclic System
Electrophilic and Nucleophilic Additions to this compound Derivatives
Derivatives of this compound, particularly those containing sites of unsaturation or other functional groups, can undergo a variety of addition reactions. These reactions provide pathways to more complex and functionalized molecules.
The reaction of this compound derivatives with specific reagents can lead to a variety of products, with the outcome often depending on the reagent and reaction conditions. For instance, 6,8-dioxabicyclo[3.2.1]octan-4-ols undergo skeletal rearrangement when treated with thionyl chloride (SOCl₂) in pyridine (B92270) or under Appel conditions, leading to an oxygen migration and the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org However, analogous allylic alcohols undergo chlorination without rearrangement due to the formation of stable allylic cations. beilstein-journals.org
The table below summarizes the reaction of a specific this compound derivative with different reagents.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 6,8-dioxabicyclo[3.2.1]octan-4-ol | SOCl₂/Pyridine | 2-chloro-3,8-dioxabicyclo[3.2.1]octane | Skeletal Rearrangement |
| 6,8-dioxabicyclo[3.2.1]octan-4-ol | Appel Conditions (PPh₃, CCl₄) | 2-chloro-3,8-dioxabicyclo[3.2.1]octane | Skeletal Rearrangement |
| Allylic 6,8-dioxabicyclo[3.2.1]octan-4-ol | SOCl₂/Pyridine | Chlorinated derivative (no rearrangement) | Chlorination |
Addition reactions to this compound derivatives often proceed with high regioselectivity and stereoselectivity, governed by the steric and electronic properties of the bicyclic system. For example, the addition of Grignard reagents to Cyrene ((1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one) is stereoselective due to the control exerted by the anhydro bridge. rsc.org
In the synthesis of ethynyl-6,8-dioxabicyclo[3.2.1]octanes, the addition of aryl(hetaryl)acetylenes to 2-acetyl-3,4-dihydropyrans occurs stereoselectively to yield E-styryl adducts. researchgate.net Subsequent acid-catalyzed cyclization proceeds to form the this compound core. researchgate.net The rigid conformation of the bicyclic system often directs incoming reagents to the less sterically hindered face, leading to a single or major stereoisomer.
Reaction with Specific Reagents and Reagent Selectivity
Oxidation and Reduction Chemistry of this compound Frameworks
The oxidation and reduction of the this compound skeleton are fundamental transformations that allow for the introduction of new functional groups and modification of the existing structure. These reactions are crucial for the synthesis of complex molecules and for tailoring the properties of these bicyclic compounds.
Controlled Oxidation Pathways
The oxidation of this compound derivatives can be controlled to yield specific products depending on the oxidizing agent and reaction conditions. For instance, the parent compound can be oxidized to form various oxygenated derivatives, such as ketones and epoxides, using reagents like potassium permanganate (B83412) in acidic or basic media. The rigid bicyclic structure often directs the stereochemical outcome of these oxidations.
In a specific example, the oxidation of 2,6-dimethyl-6-heptene-1,2-diol, a precursor to 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane (frontalin), leads to the formation of the bicyclic ketal. This transformation highlights the utility of oxidation in constructing the core this compound framework. Furthermore, the Baeyer–Villiger reaction, an oxidative cleavage of a C-C bond adjacent to a carbonyl group, has been successfully applied to derivatives of levoglucosenone (B1675106), a prominent member of the this compound family, to produce lactones. publish.csiro.au
Reductive Transformations of Ether Linkages and Carbonyls
Reductive transformations of the this compound system can target both the ether linkages and any carbonyl groups present in the molecule. The bicyclic ketals can be cleaved under reductive conditions, for example, using lithium aluminum hydride and aluminum chloride, to yield diols. clockss.org This reaction proceeds with retention of stereochemistry at the bridgehead carbons. clockss.org
The reduction of carbonyl groups within the this compound framework is a common and useful transformation. For instance, Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one) can be reduced to the corresponding alcohol using sodium borohydride (B1222165). nih.gov Similarly, the reduction of optically active or racemic 2-hydroxy-2,6-dimethyl-6-heptenal with reducing agents like lithium aluminum hydride or sodium borohydride is a key step in the synthesis of frontalin (B1251666). The hydroxyl groups in derivatives like 4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol can also be reduced to form the corresponding alcohols. smolecule.com
Skeletal Rearrangement Reactions
The this compound skeleton is known to undergo a variety of intriguing skeletal rearrangements, particularly when functionalized at the C4 position. nih.govbeilstein-journals.org These rearrangements often involve the migration of one of the oxygen atoms of the bicyclic ether system, leading to the formation of new heterocyclic frameworks.
Mechanisms of Oxygen Migration and Carbon Skeleton Rearrangements
A notable rearrangement involves the migration of an oxygen atom from the acetal (B89532) to the neighboring C4 position. This has been observed in 6,8-dioxabicyclo[3.2.1]octan-4-ols when treated with reagents like thionyl chloride in pyridine or under Appel conditions. nih.govresearchgate.netnih.gov The mechanism with thionyl chloride is proposed to proceed through a chlorosulfite intermediate, leading to an oxygen migration from C5 to C4 and the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. nih.govresearchgate.netnih.gov A similar rearrangement occurs under Appel conditions via an alkoxytriphenylphosphonium intermediate. nih.govresearchgate.net
The stereochemistry at C4 plays a crucial role in determining which oxygen atom migrates. When the C4-hydroxyl group is equatorial, the O8 oxygen migrates because it is properly aligned with the σ* orbital of the C-O bond. nih.gov Conversely, when the C4-hydroxyl is axial, the O6 oxygen migrates. nih.gov This stereoelectronic control highlights the importance of orbital alignment in facilitating these rearrangements.
Another type of skeletal rearrangement involves ring expansion. The reaction of Cyrene with ethyl diazoacetate, promoted by a Lewis acid, results in the insertion of a carbon atom into the C3-C4 bond, leading to the formation of a 7,9-dioxabicyclo[4.2.1]nonan-5-one system. publish.csiro.au
Influence of Substituents and Reaction Conditions on Rearrangement Products
The outcome of skeletal rearrangements in the this compound system is highly dependent on the substituents present on the bicyclic framework and the specific reaction conditions employed.
For instance, in the thionyl chloride-promoted rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, the presence of unsaturation in the form of allylic alcohols can alter the reaction pathway. Instead of rearrangement, these substrates undergo chlorination without skeletal rearrangement due to the formation of stable allylic cations. nih.govresearchgate.netnih.gov
The choice of reagent is also critical. While thionyl chloride/pyridine and Appel conditions promote a C5 to C4 oxygen migration, the use of diethylaminosulfur trifluoride (DAST) on similar substrates also induces skeletal rearrangements, but can lead to a variety of products, including fluorinated compounds, with the outcome being highly substrate-dependent. nih.govbeilstein-journals.org
In the case of ring-expansion reactions with diazo compounds, the nature of the substituents on the this compound ring influences the yield of the ring-expanded product. While Cyrene itself undergoes this reaction, β-substituted derivatives generally give low yields of ring-expansion products, often as mixtures of regioisomers and diastereomers. publish.csiro.au
Chemo- and Regioselectivity in Reactions of the Bicyclic Ether
The rigid, bicyclic nature of the this compound framework imparts a high degree of chemo- and regioselectivity in its reactions. The inherent strain and stereoelectronic factors of the ring system often dictate the site and stereochemical outcome of chemical transformations.
Transformations of levoglucosenone (LGO), a prominent this compound derivative, are known to proceed with high regio- and stereoselectivities due to its rigid skeleton. rsc.org This has been exploited in various synthetic applications. For example, condensation reactions of LGO with dicarboxylic dihydrazides occur with high stereoselectivity to produce the E-isomer. rsc.org
The ring-expansion reaction of Cyrene with ethyl diazoacetate also demonstrates regioselectivity, with insertion occurring preferentially into the C3–C4 bond to yield a β-ketoester. publish.csiro.au In contrast, reactions with trimethylsilyldiazomethane (B103560) favored epoxidation, with only a minor amount of insertion into the C4–C5 bond. publish.csiro.au
Furthermore, the skeletal rearrangements discussed previously are prime examples of regioselectivity, where the stereochemistry of a substituent directs which of the two non-equivalent oxygen atoms in the bicyclic ether migrates. nih.gov
Advanced Spectroscopic and Structural Characterization of 6,8 Dioxabicyclo 3.2.1 Octane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of the 6,8-dioxabicyclo[3.2.1]octane series. clockss.org It provides critical information on the connectivity, stereochemistry, and conformation of these bicyclic ketals. clockss.org
The unambiguous assignment of proton (¹H) and carbon (¹³C) NMR spectra for complex this compound derivatives is heavily reliant on two-dimensional (2D) NMR techniques. These experiments are crucial for establishing the planar structure and relative stereochemistry of these molecules. rsc.org
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are fundamental for identifying spin-spin coupling networks between vicinal protons, allowing for the tracing of proton connectivity throughout the bicyclic system. For instance, in derivatives of this compound, COSY correlations can delineate the relationships between protons on the six-membered and five-membered rings of the core structure. researchgate.netacs.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique is invaluable for establishing long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in piecing together the molecular skeleton, especially in identifying quaternary carbons and linking different structural fragments. researchgate.netscielo.br For example, in complex natural products containing the this compound motif, HMBC correlations from specific protons to the anomeric carbon (C5) and other key carbons confirm the bicyclic structure. rsc.orgresearchgate.net
These 2D NMR methods were collectively used to determine the planar structures and relative configurations of various natural products and synthetic intermediates incorporating the this compound skeleton. rsc.org
The conformation of the this compound system, which typically involves a chair conformation for the six-membered ring and a twist or envelope conformation for the five-membered ring, can be thoroughly investigated using NMR parameters. cdnsciencepub.comresearchgate.net
Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. clockss.org Analysis of these coupling constants provides detailed insights into the ring conformation and the orientation of substituents. clockss.orgbeilstein-journals.org For example, the magnitude of the coupling constant between protons at C4 and C5 can help to distinguish between different ring conformations. beilstein-journals.org It has been noted that the size of a substituent at the 7-position can influence the dihedral angle and, consequently, the coupling constant. clockss.org Furthermore, long-range couplings, such as ⁴J values, can also provide conformational proof. acs.org
NOE Effects: As mentioned previously, NOE data is crucial for conformational analysis. The observation of NOEs between specific protons provides direct evidence for their spatial proximity, which is used to confirm chair-like conformations and the axial or equatorial orientation of substituents. researchgate.netresearchgate.net For example, NOESY correlations can help determine the orientation of hydroxyl groups and other substituents on the bicyclic frame. researchgate.net
The combination of coupling constant analysis and NOE data has been successfully used to demonstrate the conformational differences between related O- and C-glycosyl compounds containing this bicyclic scaffold. researchgate.net
| Position | δ(H) (ppm, J in Hz) | δ(C) (ppm) |
|---|---|---|
| H-C(1) | 4.55 (dd, J=2.6, 4.9) | 78.0 |
| H-C(2) | 4.24 (dd, J=4.8, 5.0) | 67.9 |
| H-C(3) | 5.46 (br. dd, J=5.38, 5.4) | 67.8 |
| CH₂(4) | 2.26 (br. d, J=15.4), 2.40 (dd, J=5.39, 15.5) | 38.8 |
| C(5) | - | 104.5 |
| H-C(7) | 4.55 (dd, J=2.6, 4.9) | 81.0 |
| CH₂(9) | 4.59 (dd, J=2.6, 11.6), 5.29 (dd, J=8.6, 11.9) | 64.1 |
| C(10) | - | 169.3 |
Isotopic labeling, in conjunction with NMR spectroscopy, is a powerful tool for elucidating the reaction mechanisms and biosynthetic pathways involving this compound derivatives. nih.gov While specific studies focusing solely on this bicyclic system are not extensively detailed in the provided context, the principles of this methodology are well-established in natural product chemistry. nih.goviupac.org
In biosynthetic studies, precursors labeled with stable isotopes like ¹³C or ¹⁸O are fed to an organism, and the resulting labeled natural product is analyzed by NMR. iupac.org ¹³C NMR can directly locate the position of ¹³C labels, tracing the incorporation of precursor units into the final structure. iupac.org The incorporation of ¹⁸O can induce a small, detectable shift in the ¹³C NMR signal of the attached carbon (the ¹⁸O-isotope shift), providing evidence for the origin of oxygen atoms, for example, from O₂ gas or a labeled precursor. iupac.org This approach has been used to study the formation of related 2,6-dioxabicyclo[3.2.1]octane rings in fungal polyketides, confirming the involvement of specific enzymatic transformations like epoxidation and ring opening. researchgate.net Such methods could be applied to understand the formation of the this compound core in natural products like prorocentroic acid. rsc.org
Conformational Analysis via NMR Parameters (e.g., Coupling Constants, NOE Effects)
Vibrational Spectroscopy (IR and Raman)
The vibrational spectra of this compound have been reported and assigned with the aid of ab initio calculations. cdnsciencepub.com The infrared absorption (in both vapor phase and solution) and Raman (in the liquid phase) spectra have been detailed in the 100–1500 cm⁻¹ region. cdnsciencepub.com
The assignments are guided by theoretical models, such as scaled 3-21G ab initio harmonic force fields, which predict vibrational frequencies with good accuracy. cdnsciencepub.com The calculations are often refined by comparing them to experimental data across a series of related bicyclic compounds. cdnsciencepub.com Key vibrational modes include C-O and C-C stretching, as well as various bending and deformation modes of the bicyclic skeleton. The accuracy of these calculations extends to predicting IR absorption and Raman intensities, which further aids in the correct assignment of spectral bands. cdnsciencepub.com
Vibrational spectroscopy can also provide information about the conformational equilibrium of molecules. The this compound molecule is expected to exist in two stable conformations, a chair and a boat form for the six-membered ring. cdnsciencepub.com Theoretical calculations are often performed for different possible conformers, and the predicted spectra are compared with the experimental IR and Raman spectra. researchgate.net This comparison can help determine the predominant conformer in the sample or identify bands belonging to different conformers. researchgate.net
For this compound, computational studies using Density Functional Theory (DFT) have been employed to calculate the vibrational absorption and vibrational circular dichroism (VCD) spectra. acs.orgrsc.org The excellent agreement between the calculated spectra (using specific functionals like Becke3LYP) and the experimental data provides strong support for the calculated geometry and force field, implicitly confirming the ground-state conformation of the molecule. acs.orgdtic.mil
| Infrared (Vapor) | Infrared (Solution) | Raman (Liquid) |
|---|---|---|
| - | 445.7 m | - |
| - | 491.4 w | - |
| - | 607.2 m | - |
| - | 728.9 w (CS₂) | - |
| - | 752.2 w (CS₂) | - |
| - | 764.6 w (CS₂) | - |
| - | 802.3 m (CS₂) | - |
| - | 829.3 w (CS₂) | - |
| - | 866.4 s | - |
| - | 877.1 m | - |
| - | 884.4 m | - |
| - | 896.5 w | - |
s = strong, m = medium, w = weak
Characteristic Vibrational Modes of the Bicyclic Ether
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline this compound derivatives. This technique provides precise atomic coordinates, allowing for the absolute confirmation of molecular connectivity, conformation, and stereochemistry.
For chiral derivatives of the this compound framework, X-ray crystallography is an indispensable tool for the assignment of absolute configuration. This is particularly crucial in synthetic sequences that involve skeletal rearrangements, where the stereochemical outcome may not be readily predictable.
Research on the reactions of 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses, which possess the this compound core, has shown that the structure of most rearranged products was verified by X-ray crystallography. researchgate.net Similarly, in studies involving the treatment of various 6,8-dioxabicyclo[3.2.1]octan-4-ols with reagents like thionyl chloride or under Appel conditions, skeletal rearrangements were observed. The resulting products, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octane derivatives, had their structures unequivocally confirmed by single-crystal X-ray analysis. nih.govresearchgate.netbeilstein-journals.org For instance, crystals of derivatives like (1R,2R,5S)-2-Chloro-7,7-dimethyl-3,8-dioxabicyclo[3.2.1]octane and (1S,4R,5R)-4-Chloro-1',3'-dihydro-3,8-dioxaspiro[bicyclo[3.2.1]octane-6,2'-indene] suitable for X-ray analysis have been prepared to confirm their structural assignments after such rearrangements.
Furthermore, the structures of more complex derivatives, including exo-cyclic carbohydrate enones and spiro-compounds synthesized from dihydrolevoglucosenone (cyrene), a saturated this compound analog, were confirmed using single-crystal X-ray diffraction. This technique provided conclusive evidence of their stereochemistry. Patents for certain this compound-2,3,4-triol derivatives also describe the use of X-ray diffraction to characterize the crystalline forms of these compounds.
The analysis of crystal packing via X-ray diffraction reveals the nature and geometry of intermolecular interactions that govern the supramolecular architecture of this compound derivatives in the solid state. These non-covalent forces, including hydrogen bonds and van der Waals interactions, dictate the physical properties of the crystalline material.
Studies on a spirobicyclic dione (B5365651) containing a this compound moiety revealed the phenomenon of concomitant polymorphism, where two different crystal forms were obtained from the same solution. acs.org The crystal packing of both polymorphs was found to be stabilized by weak C−H···O hydrogen bonds, highlighting the crucial role of these interactions in directing the self-assembly of the molecules. acs.org
Absolute Configuration Determination of Chiral Derivatives
Mass Spectrometry for Structural Confirmation and Complex Mixture Analysis
Mass spectrometry (MS) is a powerful analytical technique used extensively for the characterization of this compound derivatives. It provides vital information on molecular weight, elemental composition, and structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is employed to determine the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental composition, serving as a powerful tool for confirming the identity of newly synthesized this compound derivatives.
For example, HRMS analyses have been conducted on various this compound-2,3,4-triol derivatives using time-of-flight (TOF) mass spectrometers, such as the Agilent Model 6210 or 6220A. mdpi.com This technique is also critical in the characterization of natural products containing the bicyclic core. The exact mass of exo-Brevicomin (B1210355), a pheromone with the 7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane structure, was determined to be 156.115029749 Da through HRMS, providing a definitive molecular identification parameter. mdpi.com
| Compound Name | Molecular Formula | Calculated/Determined Exact Mass (Da) | Reference |
|---|---|---|---|
| This compound | C6H10O2 | 114.06808 | nih.gov |
| exo-Brevicomin | C9H16O2 | 156.11503 | mdpi.com |
| This compound-2,3,4-triol | C6H10O5 | 162.05282 |
Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. In this technique, a specific ion (the precursor or parent ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. The fragmentation pathways are often characteristic of a particular molecular structure or class of compounds.
The mass spectral fragmentation patterns of the this compound series have been examined to provide structural insights. A notable example is the fragmentation of 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane (Frontalin) under electron ionization (EI). Its molecular ion undergoes characteristic dissociation by ejecting neutral molecules of formaldehyde (B43269) (H₂CO) and propylene (B89431) (C₃H₆), giving rise to odd-electron (OE) ions at m/z 112 ([M–H₂CO]⁺·) and m/z 100 ([M–C₃H₆]⁺·), respectively.
To further validate these fragmentation pathways, studies have been conducted using deuterium-labeled analogs. This isotopic labeling helps to trace the pathways of atoms during fragmentation and confirm the proposed mechanisms. The analysis of derivatives by techniques like gas chromatography-mass spectrometry (GC-MS) with single-ion monitoring is also used to detect and quantify these compounds in complex mixtures, such as in the study of insect pheromones.
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Reference |
|---|---|---|---|
| 142 [M]⁺· | H₂CO (Formaldehyde) | 112 [M-H₂CO]⁺· | |
| 142 [M]⁺· | C₃H₆ (Propylene) | 100 [M-C₃H₆]⁺· |
Computational and Theoretical Studies of 6,8 Dioxabicyclo 3.2.1 Octane
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fine details of the molecular structure and behavior of 6,8-dioxabicyclo[3.2.1]octane and its derivatives.
Density Functional Theory (DFT) has been widely applied to study the this compound system. These studies focus on understanding the electronic structure, which is fundamental to its stability and reactivity. DFT calculations have been used to analyze the thermodynamics of formation for various substituted 6,8-dioxabicyclo[3.2.1]octanes. For instance, calculations using B3LYP and B2PLYP functionals have shown that the formation of these bicyclic systems is thermodynamically favorable in many cases. researchgate.net However, the presence of bulky substituents can lead to thermodynamic instability relative to the starting materials, highlighting the crucial role of steric effects in the stability of the bicyclic framework. researchgate.net
Research has shown that the stability and reaction pathways are highly dependent on the substituents. researchgate.net For example, in reactions involving α,β-unsaturated ketones and acetylenes, the formation of 6,8-dioxabicyclo[3.2.1]octanes is accompanied by a decrease in free energy for certain substituents (e.g., R=Ph, H or R=Th, Me), but an increase in free energy for bulkier groups (e.g., R=Mes or Bn), making their formation less likely. researchgate.net These theoretical findings help explain the observed product distributions in synthetic experiments. researchgate.net
Table 1: Calculated Free Energy Changes (ΔG) for the Formation of Substituted 6,8-Dioxabicyclo[3.2.1]octanes
| Substituent (R) | Substituent (R') | ΔG (kcal/mol) | Thermodynamic Favorability |
| Phenyl (Ph) | Hydrogen (H) | Favorable (negative value) | Yes |
| Thienyl (Th) | Methyl (Me) | Favorable (negative value) | Yes |
| Mesityl (Mes) | Not specified | +10.0 | No |
| Benzyl (Bn) | Not specified | +2.0 | No |
| Data derived from quantum-chemical studies on the interaction of α,β-unsaturated ketones with acetylenes. researchgate.net |
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been crucial for determining the conformational preferences and energy landscapes of this compound. The bicyclic system is rigid, yet it possesses distinct conformers, such as the chair and boat forms of the six-membered ring. cdnsciencepub.com Ab initio calculations at the 3-21G level have been used to determine the geometries of these conformers. cdnsciencepub.comgrafiati.com
These computational methods allow for the calculation of the relative energies of different conformations, identifying the most stable structures. For the parent this compound, the chair conformer is generally found to be more stable. cdnsciencepub.com The energy landscape can be further explored to understand the barriers to conformational change. The structural parameters derived from these calculations, such as bond lengths and dihedral angles, are essential for interpreting experimental data, for instance, how steric effects from different substituent groups can alter the dihedral angles within the molecule. clockss.org
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which allows for direct comparison with and assignment of experimental spectra. For this compound, both ab initio and DFT methods have been successfully used to predict vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra. acs.orgacs.org
Studies have shown that the quality of the predicted spectra is highly dependent on the chosen theoretical method and basis set. acs.orgacs.org For instance, calculations using 6-31G* MP2 and DFT with the B3LYP functional yield spectra that are in excellent agreement with experimental results. acs.orgacs.org In contrast, methods like SCF, DFT/LSDA, and DFT/BLYP provide significantly less accurate predictions. acs.orgacs.org The ability to accurately compute VCD spectra is particularly important for chiral molecules like this compound and its derivatives, as it helps in determining their absolute configuration. acs.orgusc.edu These theoretical predictions have been essential in assigning the complex vibrational spectra of this molecule and its deuterated analogues. grafiati.com
Table 2: Comparison of Theoretical Methodologies for Spectroscopic Prediction of this compound
| Theoretical Method | Basis Set | Agreement with Experiment |
| DFT/B3LYP | 6-31G | Excellent |
| MP2 | 6-31G | Excellent |
| SCF | 6-31G | Significantly worse |
| DFT/LSDA | 6-31G | Significantly worse |
| DFT/BLYP | 6-31G* | Significantly worse |
| DFT/B3LYP | 3-21G | Significantly worse |
| MP2 | 3-21G | Significantly worse |
| Based on reported comparisons for predicting vibrational absorption and vibrational circular dichroism spectra. acs.orgacs.org |
Ab Initio Calculations for Conformational Preferences and Energy Landscapes
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of molecules at their energy minima, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time.
Molecular dynamics simulations can be used to explore the conformational dynamics and flexibility of the this compound bicyclic system. Although the fused ring structure imparts significant rigidity, the molecule is not entirely static. MD simulations can model the vibrational motions and small-scale conformational fluctuations that occur at physiological temperatures. This provides insight into the range of shapes the molecule can adopt and the energy barriers between different conformations, which is information that is complementary to the energy landscapes derived from static ab initio calculations. While specific MD studies on the parent compound are not extensively detailed in the provided context, the principles are applied to its derivatives, such as in pharmacophore mapping and docking simulations which implicitly account for molecular flexibility.
The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. Molecular dynamics simulations are particularly well-suited to investigate these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to model the specific interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and the solvent. These simulations can predict how the solvent might stabilize certain conformations over others, thereby influencing the conformational equilibrium. For derivatives of this compound, MD simulations can predict how solvent choice might impact stereoselectivity in reactions. The choice of solvent is a known factor that can influence reaction mechanisms and outcomes. evitachem.com
Conformational Dynamics and Flexibility of the Bicyclic System
Reaction Mechanism Elucidation via Computational Methods
Computational methods have been instrumental in mapping out the complex reaction pathways involving the this compound framework. lookchemmall.com These studies allow for a detailed examination of how these reactions occur at a molecular level.
A key aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy point along the reaction coordinate. For reactions involving this compound derivatives, computational analysis helps in identifying the geometry and energy of these fleeting structures.
For instance, in the acid-catalyzed rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, computational studies can elucidate the transition states for the migration of oxygen atoms. beilstein-journals.orgnih.gov When the C4-OH group is equatorial, the transition state involves the migration of the O8 atom, which is suitably aligned with the σ* orbital of the C-O bond, leading to a 3,8-dioxabicyclo[3.2.1]octane structure. beilstein-journals.org Conversely, an axial C4-OH group favors the migration of the O6 atom, resulting in a 2,4-dioxabicyclo[2.2.2]octane system. beilstein-journals.org The formation of intermediates with oxocarbenium character has also been suggested through these computational models. beilstein-journals.org
In the intramolecular hydrogen abstraction reactions used to synthesize the this compound ring system, computational analysis of the transition state energies can predict which hydrogen atom is preferentially abstracted by an alkoxy radical. acs.org For example, it can be shown that abstraction of a hydrogen from C3 is favored over a hydrogen at C4 through a six-membered transition state. acs.org
The table below summarizes key reactions and the insights gained from transition state analysis.
| Reaction | Key Feature of Transition State | Computational Insight | Resulting Product Type |
|---|---|---|---|
| Rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols (equatorial OH) | Alignment of O8 with C-O σ* orbital | Favors O8 migration | 3,8-Dioxabicyclo[3.2.1]octane |
| Rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols (axial OH) | Alignment of O6 with C-O σ* orbital | Favors O6 migration | 2,4-Dioxabicyclo[2.2.2]octane |
| Intramolecular Hydrogen Abstraction | Six-membered ring involving alkoxy radical and C-H bond | Lower energy for H-C3 abstraction | Chiral this compound systems |
Beyond single transition states, computational chemistry allows for the mapping of entire potential energy surfaces for a given reaction. This provides a comprehensive view of the energy changes that occur as reactants are converted into products, including the energies of all intermediates and transition states.
Kinetic modeling based on these energy profiles can then predict reaction rates and product distributions under various conditions. For example, in the pyrolysis of cellulose (B213188) to form levoglucosan (B13493) (a triol derivative of this compound), kinetic models have been developed to describe the depolymerization of cellulose and the subsequent reactions of the resulting anhydrosugars. scispace.com These models, which can be first-order or more complex to account for thermal lag, help in understanding the intrinsic kinetics of the process. scispace.com
The pyrolysis of cellulose is an endothermic reaction, and kinetic models that incorporate an energy balance can provide a more realistic depiction of the reaction kinetics. scispace.com Such models have been used to determine the activation energy for cellulose pyrolysis, which has been reported to be around 198 kJ/mol. scispace.com
The following table presents a simplified view of the kind of data generated from energy profile and kinetic modeling studies.
| Reaction Pathway | Computational Method | Key Finding | Kinetic Parameter Example |
|---|---|---|---|
| Cellulose Pyrolysis to Levoglucosan | First-order kinetic model with thermal-lag correction | Intrinsic kinetics are independent of heating rate. | Activation Energy (Ea) ≈ 198 kJ/mol |
| Acid-catalyzed conversion of tetrahydropyran-2-methanol | Density Functional Theory (DFT) | Identifies the lowest energy pathway to this compound. | Calculated reaction rate constants |
Transition State Analysis of Key Reactions
Structure-Property Relationship Modeling
Computational models are also extensively used to correlate the chemical structure of this compound and its analogs with their physical, chemical, and biological properties.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgmdpi.com This is particularly valuable in drug discovery and development.
For analogs of this compound, QSAR studies can help in understanding how modifications to the bicyclic scaffold affect their interaction with biological targets, such as enzymes or receptors. mdpi.com For instance, 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffolds have been investigated as peptidomimetics. researchgate.net A library of these compounds was screened against HIV protease, and some were found to have sub-micromolar inhibitory concentrations (IC50). researchgate.net QSAR models can be developed to correlate descriptors of these molecules (e.g., electronic properties, shape, hydrophobicity) with their observed IC50 values. These models suggest that the bicyclic acetal (B89532) portion of the molecule may act as a transition state analogue in the interaction with the catalytic aspartic acid residues of the protease. researchgate.net
Similarly, analogs of 8-azabicyclo[3.2.1]octane (tropanes) have been the subject of 3D-QSAR studies to understand their activity as muscarinic receptor antagonists. nih.gov While not directly a this compound, the principles of these studies are applicable. Such models can provide contour maps that indicate where steric bulk or specific electronic properties on the bicyclic frame are favorable or unfavorable for activity, guiding the design of new, more potent analogs. nih.gov
The table below outlines the application of QSAR in studying biological analogs of the this compound system.
| Biological Target | Analog Series | QSAR Finding | Implication for Molecular Interaction |
|---|---|---|---|
| HIV Protease | 3-Aza-6,8-dioxabicyclo[3.2.1]octane peptidomimetics | Correlation between structural features and IC50 values. | The bicyclic acetal moiety likely mimics the transition state of peptide cleavage. |
| Muscarinic Receptors | 8-Azabicyclo[3.2.1]octane analogs | Identification of key steric and electronic requirements for binding. | Provides a predictive model for designing more potent antagonists. |
| Dopamine (B1211576) Transporter | 3-Aza-6,8-dioxabicyclo[3.2.1]octanes | Structure-activity relationships for binding affinity. | Potential for developing treatments for CNS disorders. |
Applications of 6,8 Dioxabicyclo 3.2.1 Octane in Advanced Organic Synthesis
Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
The chiral nature of 6,8-dioxabicyclo[3.2.1]octane derivatives, often derived from renewable resources like cellulose (B213188), makes them highly attractive starting materials for asymmetric synthesis. nih.govrsc.org The well-defined stereochemistry of the bicyclic system provides an effective means of controlling the three-dimensional arrangement of atoms in subsequent synthetic transformations.
The rigid this compound skeleton serves as an excellent chiral template, influencing the stereochemical outcome of reactions at various positions on the ring. The inherent stereochemistry and sterically biased structure are key to directing the formation of new stereocenters. researchgate.net For instance, derivatives such as dihydrolevoglucosenone (Cyrene), which possesses an electrophilic carbonyl group and two asymmetric centers, act as chiral platforms for creating new bioactive compounds. rsc.org
Skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, promoted by reagents like thionyl chloride or under Appel conditions, lead to the formation of novel bicyclic systems. nih.gov These rearrangements are highly dependent on the substrate's stereochemistry and demonstrate the utility of the original framework in generating new, complex chiral structures. nih.gov Research has shown that the structure of the products from these rearrangements can even be influenced by the purification methods used, highlighting the delicate stereochemical control exerted by the bicyclic core. rsc.org This controlled transformation of the bicyclic system allows for the generation of a unique set of building blocks for further synthetic elaboration. nih.gov
The this compound motif is a common structural subunit in a wide array of biologically active natural products. hkust.edu.hknih.govacs.org Consequently, synthetic strategies that construct or utilize this framework are crucial for the total synthesis of these complex molecules. hkust.edu.hkresearchgate.net
A key application is in the synthesis of insect pheromones. clockss.org Brevicomin and frontalin (B1251666), aggregation pheromones of bark beetles, both feature the this compound core. clockss.orgresearchgate.net Numerous syntheses have been developed to access these molecules, often using the bicyclic ketal as a central structural goal or a key intermediate. nih.govpherobase.com For example, a conceptually new strategy for synthesizing (+)-exo-brevicomin involves the desymmetrization of a C2-symmetric triene via ring-closing metathesis to form the this compound skeleton. nih.gov Another approach uses a catalytic hetero-Diels-Alder-allylboration sequence to asymmetrically synthesize the bicyclic subunit. thieme-connect.de
Beyond pheromones, this framework is integral to more complex bioactive compounds. A novel synthetic strategy toward the marine natural product (+)-didemniserinolipid B, which possesses a this compound substructure, was developed using an Achmatowicz rearrangement/bicycloketalization sequence. hkust.edu.hk This methodology underscores the importance of the framework in constructing intricate molecules with potential therapeutic applications. hkust.edu.hkresearchgate.net
| Natural Product | Core Structure | Biological Significance | Synthetic Strategy Highlight |
|---|---|---|---|
| Brevicomin | 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane | Aggregation pheromone of the western pine beetle (Dendroctonus brevicomis). clockss.orgresearchgate.net | Desymmetrization by ring-closing metathesis. nih.gov |
| Frontalin | 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane | Aggregation pheromone of the southern pine beetle (Dendroctonus frontalis). clockss.orgresearchgate.net | Cyclization of a keto-diol intermediate. clockss.org |
| (+)-Didemniserinolipid B | This compound | Bioactive marine natural product. hkust.edu.hk | Achmatowicz rearrangement/bicycloketalization sequence. hkust.edu.hkresearchgate.net |
Use in Asymmetric Induction and Stereoselective Transformations
Ligand Design and Coordination Chemistry
The well-defined, rigid structure of the this compound system makes it an attractive scaffold for the design of chiral ligands used in coordination chemistry and asymmetric catalysis. nih.gov
Researchers have designed and synthesized novel classes of ligands that incorporate the bicyclic framework, aiming to leverage its stereochemical properties. A notable example is the development of 3-aza-6,8-dioxabicyclo[3.2.1]octanes, which are tropane-like structures containing additional heteroatoms. nih.gov These scaffolds, synthesized from starting materials like tartaric acid and amino acids, are stereodefined and serve as templates for creating libraries of peptidomimetics and other complex molecules. researchgate.net The introduction of a nitrogen atom at the 3-position creates a versatile point for substitution, allowing for the tuning of the ligand's electronic and steric properties. nih.gov Biological assays of these compounds revealed that substituting the nitrogen atom with aryl groups resulted in significant affinity and selectivity for monoamine transporters like the human dopamine (B1211576) transporter (DAT), demonstrating their potential as specific molecular probes or therapeutic leads. nih.gov
The development of chiral ligands based on the this compound core is aimed at their use in asymmetric catalysis, where the ligand transfers its chirality to the catalytic process, leading to an enantiomerically enriched product. nih.gov While much of the documented research on 3-aza-6,8-dioxabicyclo[3.2.1]octane ligands focuses on their interaction with biological targets, their rigid, enantiopure structure is a key feature for the design of ligands for metal-catalyzed reactions. nih.govresearchgate.net The strategic placement of coordinating atoms within the rigid bicyclic framework can create a well-defined chiral pocket around a metal center, facilitating highly stereoselective transformations. The general utility of this compound derivatives as building blocks for catalysts and auxiliaries is recognized as a promising area of research. nih.gov
Development of Chiral Ligands Containing the Bicyclic Core
Materials Science and Polymer Chemistry
The this compound unit has been explored as a monomer in ring-opening polymerization to create novel polymers, particularly synthetic polysaccharide analogues. nih.govclockss.orgacs.org These materials are of interest for understanding the structure-property relationships of natural carbohydrates and for developing new biocompatible or biodegradable materials. acs.org
Cationic ring-opening polymerization of this compound, initiated by Lewis acids such as boron trifluoride etherate at low temperatures, yields a high molecular weight polymer. acs.org Spectroscopic analysis of the resulting polymer confirms a structure analogous to that of dextran, where glucose units are linked predominantly in an α-(1→6) fashion. acs.org
Furthermore, the polymerization of optically active (+)-(1R,5S)-6,8-dioxabicyclo[3.2.1]octane has been successfully demonstrated. The polymerization at very low temperatures (-93 °C and -78 °C) resulted in highly stereoregular polymers. acs.org The ability to create optically active, stereoregular polysaccharide analogues from non-carbohydrate sources is significant for clarifying the microstructures of related racemic polymers and for investigating the functional effects of stereoregularity in synthetic polymers. acs.org
| Polymerization Temp (°C) | Yield (%) | Number-Average Molecular Weight (Mn) | Melting Point (°C) | Specific Rotation [α]D²³ |
|---|---|---|---|---|
| -30 | 96 | - | 145-165 | -175° |
| -78 | 95 | - | 170-174 | -197° |
| -93 | 85 | 6.8 x 10⁴ | 172-175 | -198° |
Incorporation into Specialized Polymeric Structures
The this compound moiety can be incorporated into a variety of specialized polymeric structures through ring-opening polymerization (ROP). This process yields polymers with unique properties, often influenced by the stereochemistry of the bicyclic monomer.
Cationic ring-opening polymerization (cROP) of this compound (DBO) and its derivatives has been shown to produce polyacetals with structures analogous to natural polysaccharides. For instance, the polymerization of DBO can lead to a stereoregular high molecular weight polymer with a backbone similar to dextran, which is primarily composed of α-(1→6) linked D-glucose units. acs.org The stereoregularity of the resulting polymer is highly dependent on the polymerization conditions, such as temperature and the initiator used. researchgate.netresearchgate.net For example, using boron trifluoride etherate as an initiator in methylene (B1212753) chloride at low temperatures (-93 °C) can produce highly stereoregular polymers. acs.org
The versatility of this system allows for the synthesis of various polymer architectures, including block copolymers. An amphiphilic block copolymer was synthesized by using a polysaccharide macroinitiator to initiate the ring-opening polymerization of DBO. researchgate.net This resulted in a polymer with both hydrophilic (from the polysaccharide) and hydrophobic (from the poly-DBO) segments. researchgate.net Furthermore, triblock copolymers of poly[this compound-b-(ethylene glycol)-b-6,8-dioxabicyclo[3.2.1]octane] have been synthesized using controlled cationic ring-opening polymerization. colab.ws
The properties of these polymers can be tailored by introducing functional groups onto the this compound ring prior to polymerization. For example, polymerization of a DBO derivative with a benzyloxy group at the 3-position has been studied to understand the substituent effects on the polymerization process. cdnsciencepub.comacs.orgacs.org
Table 1: Examples of Polymerization of this compound and its Derivatives
| Monomer | Initiator/Catalyst | Solvent | Polymerization Temperature (°C) | Resulting Polymer Structure | Key Findings |
| This compound (DBO) | Boron trifluoride etherate | Methylene chloride, Toluene, 1-Nitropropane | -90 to 30 | Stereoregular polyacetal | Stereoregularity is temperature-dependent, with higher isotacticity at lower temperatures. researchgate.netresearchgate.net |
| (+)-(1R,5S)-6,8-Dioxabicyclo[3.2.1]octane | Boron trifluoride etherate | Methylene chloride | -93, -78, -30 | Optically active, stereoregular polymer | Highly stereoregular polymers were formed at -93 and -78 °C. acs.org |
| This compound (DBO) | Antimony pentachloride / Acetyl chloride (for macroinitiator) & Silver hexafluoroantimonate | Dichloromethane & Tetrahydrofuran (B95107) | -60 & -78 to 0 | Amphiphilic block copolymer with a polysaccharide | A polysaccharide macroinitiator successfully induced the polymerization of DBO. researchgate.net |
| (-)-(1S,5R)-6,8-Dioxabicyclo[3.2.1]octane (derived from Cyrene™) | Boron trifluoride diethyl etherate (BF₃OEt₂) | Not specified | Not specified | Unnatural (1→6)-linked polyacetal | The resulting polymer showed potential as a viscosity index improver in lubricants. digitellinc.com |
| rac-4(e)-bromo-6,8-dioxabicyclo[3.2.1]octane (BrDBO) | Not specified | Not specified | Not specified | (1→6)-α-linked heteropolysaccharides (with TBLG) | Copolymerization followed by debromination and debenzylation yielded water-soluble heteropolysaccharides. researchgate.net |
Novel Monomer Synthesis from this compound Derivatives
Derivatives of this compound also serve as precursors for the synthesis of novel monomers, which can then be used to build a diverse range of polymers. A prominent example is levoglucosenone (B1675106) (LGO), which possesses the this compound skeleton. rsc.org LGO and its derivatives can be utilized as monomers in polycondensation reactions to create bio-based polyesters. rsc.org For instance, diol derivatives of LGO have been used as components in the synthesis of copolymers. rsc.org
Furthermore, the this compound framework can be chemically modified to introduce various functionalities, thereby creating new monomers. For example, 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffolds have been synthesized and used as monomers for the creation of peptidomimetics. researchgate.net These bicyclic amino acid monomers can be incorporated into peptide chains to induce specific secondary structures like β-turns. researchgate.net
The synthesis of monomers from the this compound system is not limited to its naturally occurring forms. Synthetic strategies have been developed to construct the this compound framework with various substituents, expanding the library of potential monomers. acs.orgacs.org These tailored monomers can then be polymerized to access materials with specific, designed properties.
Table 2: Examples of Novel Monomers Derived from the this compound Scaffold
| Monomer Name | Precursor/Core Structure | Resulting Polymer Type/Application | Research Finding |
| Levoglucosenone (LGO) | 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one | Bio-based polyesters, homopolymers | LGO can be polymerized via stereoselective polycondensation to form water-degradable biopolymers. rsc.org |
| Diol derivatives of LGO (HO-LGOL) | Levoglucosenone | Copolymers | These diols serve as components for creating bio-based polyesters. rsc.org |
| 3-Aza-6,8-dioxabicyclo[3.2.1]octane-based amino acids | 3-Aza-6,8-dioxabicyclo[3.2.1]octane | Peptidomimetics, biomimetic polymers | These monomers act as reverse turn inducers when incorporated into peptide structures. researchgate.net |
| (-)-(1S,5R)-6,8-Dioxabicyclo[3.2.1]octane (6,8-DBO) | Cyrene™ (dihydrolevoglucosenone) | Polyacetals for lubricant additives | Polymerization yields a polyacetal that improves the viscosity index of lubricants. digitellinc.com |
Advanced Analytical Methodologies for Research on 6,8 Dioxabicyclo 3.2.1 Octane
Chromatographic Techniques for Enantiomeric Separation and Purification
The stereochemistry of 6,8-dioxabicyclo[3.2.1]octane compounds is often critical to their biological function, making enantiomeric separation a key analytical challenge. Chromatographic techniques are paramount for both analyzing stereoisomeric composition and purifying enantiomers for further study.
Chiral Gas Chromatography (GC) is a critical tool for the stereoisomer analysis of volatile this compound derivatives, such as those found in insect pheromones. nih.gov This direct approach utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. chromatographyonline.com
Research Findings:
Pheromone Analysis: Chiral GC has been successfully employed to analyze headspace volatiles from male mountain pine beetles (Dendroctonus ponderosae), leading to the identification of naturally occurring isomers and stereoisomers of this compound derivatives like brevicomin. nih.gov
Stationary Phases: The most effective CSPs for chiral separations are often based on derivatized cyclodextrins. chromatographyonline.comgcms.cz These phases create a chiral environment within the column, allowing for differential interaction with enantiomers, which results in different retention times.
Method Optimization: The success of chiral GC separations is highly dependent on analytical conditions. Temperature plays a significant role, with lower elution temperatures generally providing greater selectivity and better resolution between enantiomers. chromatographyonline.com In some cases, achiral derivatization of the analyte is performed to enhance volatility and improve chiral discrimination. researchgate.netdiva-portal.org
Table 1: Key Parameters in Chiral GC for this compound Analysis
| Parameter | Importance | Common Approaches |
|---|---|---|
| Stationary Phase | Primary determinant of enantioselectivity. chromatographyonline.com | Derivatized cyclodextrins (e.g., permethylated, acetylated) on a polysiloxane backbone. chromatographyonline.comgcms.cz |
| Temperature | Affects selectivity; lower temperatures often increase resolution. chromatographyonline.com | Temperature programming is used to balance resolution and analysis time. |
| Derivatization | Can improve volatility and separation. researchgate.net | Use of chiral or achiral derivatizing agents to form diastereomers or more volatile compounds. diva-portal.orgresearchgate.net |
| Detection | Identification and quantification. | Mass Spectrometry (MS) is commonly coupled with GC for definitive identification. nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound derivatives, particularly those that are less volatile or require larger-scale separation. google.comgoogle.com
Analytical Applications: For analytical purposes, HPLC can be used to assess the purity of synthesized compounds and to separate mixtures of isomers. researchgate.net Chiral HPLC, utilizing a chiral stationary phase, is a powerful method for the direct separation and quantification of enantiomers. google.com An indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netgoogle.com
Preparative Applications: Preparative HPLC is essential for isolating pure quantities of specific this compound derivatives for structural characterization or biological assays. google.comgoogle.com Reverse-phase chromatography is a common mode, using columns such as C18 with a polar mobile phase, often a gradient of acetonitrile (B52724) and water. google.comgoogle.comtarosdiscovery.com
Research Findings:
Derivatives of this compound-2,3,diol have been successfully purified using preparative HPLC. google.com
In one study, a crude reaction mixture was purified by preparative HPLC using a reverse-phase C18 column with an acetonitrile/water gradient containing formic acid to yield purified diastereomers of a complex this compound derivative. google.com
Chiral Gas Chromatography (GC) for Stereoisomer Analysis
Detection and Quantification in Complex Biological Matrices for Research
Identifying and measuring trace amounts of this compound compounds in complex biological matrices, such as insect tissues, urine, or milk, requires highly sensitive and selective methods. nih.govmdpi.comtandfonline.com This process involves meticulous sample preparation followed by advanced instrumental analysis.
The primary goal of sample preparation is to isolate and concentrate the target analytes from the matrix, removing interfering substances that could compromise the analysis. researchgate.net The chosen protocol depends on the analyte's properties and the nature of the sample.
Protocols for Volatiles:
Headspace Analysis: For volatile pheromones from insects, headspace collection is a common non-invasive technique. Volatiles are collected from the air surrounding the source and trapped on an adsorbent material, from which they are later desorbed for analysis. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME): This technique uses a fused-silica fiber coated with a stationary phase to extract volatile and semi-volatile compounds from the headspace of a sample. It has been used for the analysis of volatiles in urine, where this compound derivatives were identified as potential biomarkers. mdpi.com
Protocols for Non-Volatiles/Tissue Samples:
Solid-Phase Extraction (SPE): SPE is a widely used technique for purifying and concentrating analytes from liquid samples. researchgate.netmdpi.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.
Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE): For solid biological samples like tissues, PLE or SFE can be employed. These methods use solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. researchgate.net
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds in ecological research. chemijournal.comcsic.es GC separates the complex mixture, and the MS provides mass spectra that offer structural information and act as a highly specific detector. nih.gov
Research Findings:
Pheromone Identification: Coupled GC-MS analysis of headspace volatiles from mountain pine beetles led to the discovery of 5-Ethyl-7-methyl-6,8-dioxabicyclo[3.2.1]octane as a new naturally occurring compound. nih.gov
Metabolomics: In a study on milk volatiles, (1S)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane was identified using HS-SPME coupled with GC-MS. tandfonline.com Similarly, a derivative was found in urine samples as part of a metabolomics study to find disease biomarkers. mdpi.com The technique is invaluable for identifying compounds in complex environmental samples by comparing obtained mass spectra with established libraries like NIST. csic.es
Sample Preparation and Extraction Protocols for Ecological Research
Advanced Spectroscopic Techniques for Trace Analysis (e.g., Hyphenated Techniques)
Hyphenated techniques, which link a separation method to a spectroscopic detection method, provide unparalleled power for analyzing complex mixtures. chemijournal.comsaapjournals.org They offer both separation of individual components and their unambiguous identification.
Common Hyphenated Techniques:
GC-MS and LC-MS: As discussed, GC-MS and LC-MS are the workhorses of trace analysis. chemijournal.comnih.gov LC-MS is particularly useful for larger, non-volatile, or thermally labile this compound derivatives. ajrconline.org
Two-Dimensional Gas Chromatography (GC×GC-TOFMS): Comprehensive two-dimensional GC (GC×GC) provides significantly enhanced separation power compared to conventional one-dimensional GC. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), it is a powerful tool for resolving and identifying compounds in highly complex samples like milk. This technique successfully identified numerous compounds, including a this compound derivative, that were co-eluting and unresolvable by conventional GC-MS. tandfonline.com
LC-NMR and LC-NMR-MS: For complete and unambiguous structure elucidation of novel compounds, coupling LC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit less common, technique. Adding a mass spectrometer to the configuration (LC-NMR-MS) provides complementary data on molecular weight and fragmentation, which is invaluable for characterizing new natural products or metabolites. saapjournals.orgajrconline.org
High-Resolution Mass Spectrometry (HRMS): When coupled with GC or LC, HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of unknown compounds. It was used alongside NMR to provide concrete structural confirmation of degradation products of a drug containing the this compound scaffold. nih.gov
Emerging Research Directions and Future Perspectives on 6,8 Dioxabicyclo 3.2.1 Octane Chemistry
Sustainable and Green Chemistry Approaches to Synthesis and Derivatization
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the 6,8-dioxabicyclo[3.2.1]octane system, significant strides are being made in utilizing renewable resources and green reaction conditions.
A key precursor, levoglucosenone (B1675106), is readily produced from the acid-catalyzed pyrolysis of cellulose-containing materials like lignocellulosic biomass. nih.govbeilstein-journals.org This provides a renewable pathway to various this compound derivatives. researchgate.net For instance, the reduction product of levoglucosenone, known as Cyrene®, is emerging as a green, chiral solvent and a platform chemical. nih.govbeilstein-journals.orgpublish.csiro.au
Recent research has focused on improving the sustainability of derivatization processes. For example, a one-pot, two-step hydration/reduction of levoglucosenone to (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol (HO-LGOL) has been made more sustainable by replacing a significant portion of triethylamine (B128534) with a catalytic amount of potassium phosphate, a more environmentally friendly base. researchgate.netresearchgate.net This diol is a valuable monomer for producing bio-based polyesters. researchgate.netresearchgate.netacs.org The use of biocatalysts, such as Candida antarctica Lipase B (CaLB), in the synthesis of copolymers from HO-LGOL in green solvents further highlights the shift towards sustainable practices. researchgate.net These enzymatic processes avoid the use of toxic solvents and can increase molar efficiency. unimi.it
The following table summarizes some green chemistry approaches in the synthesis of this compound derivatives:
Exploration of Novel Biological Activities Beyond Semiochemicals (at a molecular level, preclinical)
While the this compound skeleton is well-known for its role in insect pheromones like frontalin (B1251666), current research is delving into its potential in medicinal chemistry. clockss.org The rigid, chiral framework of this scaffold makes it an attractive starting point for the design of new therapeutic agents.
Derivatives of this compound are being investigated for a range of biological activities. For instance, substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diols are being explored as targeting agents for the asialoglycoprotein receptor (ASGPR) on hepatocytes, which could be beneficial for drug delivery. google.com
A notable area of research involves the synthesis of 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives, which are structurally related to tropanes. nih.gov These compounds have shown promise as ligands for the human dopamine (B1211576) transporter (DAT), with some analogs exhibiting high affinity and selectivity. nih.govresearchgate.net This suggests their potential for the development of treatments for central nervous system disorders like Parkinson's disease and ADHD. nih.gov
Furthermore, analogs of siladenoserinol A, which contain a this compound unit, have been synthesized and evaluated as inhibitors of the p53-Hdm2 interaction, a key target in cancer therapy. researchgate.net Although the synthetic analogs showed slightly weaker activity than the natural product, this research opens avenues for developing new anticancer agents. researchgate.net
The table below presents some preclinical biological activities of this compound derivatives:
Development of Advanced Catalytic Systems for its Synthesis and Functionalization
The efficient construction and modification of the this compound framework heavily rely on the development of novel catalytic systems. Researchers are exploring various catalytic strategies to achieve high stereoselectivity and functional group tolerance.
Palladium-organo relay catalysis has emerged as a powerful tool for the diastereoselective construction of this compound derivatives from vinylethylene carbonates and amine-substituted enones. This method allows for the facile synthesis of a diverse range of these bicyclic compounds with high stereoselectivity and good yields.
Lewis acid-promoted reactions are also being employed for the ring expansion of Cyrene® using ethyl diazoacetate, leading to the formation of larger ring systems. publish.csiro.au Additionally, sequential catalysis, involving a nickel-catalyzed three-component coupling followed by a vanadium-catalyzed cascade of epoxidation and ring rearrangement, has been developed for the modular synthesis of 2,8-dioxabicyclo[3.2.1]octanes. acs.org
Skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols can be promoted by reagents like thionyl chloride in pyridine (B92270) or under Appel conditions, leading to novel ring systems. nih.govbeilstein-journals.org These rearrangements are highly dependent on the stereochemistry of the starting alcohol. nih.gov
The following table highlights some advanced catalytic systems for the synthesis and functionalization of the this compound core:
Integration with Computational Design for New Analog Discovery
Computational methods are becoming increasingly integral to the discovery and design of novel this compound analogs with specific biological activities. In silico molecular docking studies are being used to screen virtual libraries of these compounds against various protein targets.
For example, a molecular docking study was conducted to identify new SGLT2 inhibitors based on the dioxabicyclo[3.2.1]octane scaffold for the potential treatment of diabetes. dntb.gov.uaresearchgate.net This in silico approach helps in predicting the binding affinities and modes of interaction of designed molecules, thereby prioritizing the most promising candidates for synthesis and biological evaluation. researchgate.net
Chemoinformatic analysis is another powerful computational tool being applied to libraries of related scaffolds, such as 3-aza-6,8-dioxabicyclo[3.2.1]octanes. frontiersin.org By analyzing parameters like molecular shape and saturation index, researchers can assess the molecular diversity and three-dimensional complexity of their compound collections. frontiersin.org This information is valuable for designing libraries with optimal properties for drug discovery.
The combination of computational design with synthetic chemistry allows for a more rational and efficient approach to discovering new bioactive molecules based on the this compound framework.
Interdisciplinary Research at the Interface of Chemistry and Biology
The future of research on this compound lies at the intersection of chemistry and biology. The synthesis of novel analogs is increasingly driven by the desire to probe and modulate biological systems.
The development of 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffolds as peptidomimetics is a prime example of this interdisciplinary approach. researchgate.net These compounds are designed to mimic the structure of peptides and have been used to create inhibitors of enzymes like aspartyl proteases and as ligands for integrins. researchgate.netfrontiersin.org
Furthermore, the biosynthesis of natural products containing the dioxabicyclo-octane ring system is being elucidated. acs.org Understanding the enzymatic machinery responsible for constructing this framework can inspire the development of new biocatalytic methods for its synthesis. acs.org
The study of the biological activity of these compounds, from their role as pheromones to their potential as pharmaceuticals, requires a close collaboration between synthetic chemists, biochemists, and molecular biologists. nih.gov This synergistic approach will undoubtedly lead to new discoveries and applications for this versatile class of molecules.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for constructing the 6,8-dioxabicyclo[3.2.1]octane framework in natural product synthesis?
- Methodological Answer : The this compound (6,8-DOBCO) core is synthesized via:
- Palladium-organo relay catalysis : Vinylethylene carbonates react with amine-substituted enones through N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization, enabling stereoselective assembly of the bicyclic system .
- Acid-catalyzed pyrolytic rearrangement : Levoglucosenone, a 6,8-DOBCO derivative, is produced via pyrolysis of acidified cellulose, serving as a biorenewable precursor for further functionalization .
- Lewis acid-initiated polymerization : Boron trifluoride etherate facilitates ring-opening polymerization of substituted 6,8-DOBCO monomers .
Q. How can mass spectrometry and lanthanide-induced shift (LIS) experiments be utilized to determine the structure of substituted this compound derivatives?
- Methodological Answer :
- Mass spectrometry : Characteristic fragmentation patterns include loss of C-7 substituents (e.g., acetyl or hydroxyethyl groups) and base peaks corresponding to core bicyclic ions. However, complex substituents (e.g., 1-methylhydroxyethyl) may introduce spectral ambiguities requiring complementary techniques .
- LIS experiments : Paramagnetic shift reagents (e.g., Eu(fod)₃) bind to oxygen atoms in the dioxabicyclic system, inducing predictable chemical shift changes that correlate with dihedral angles (φ and ψ) to confirm stereochemical assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in mass spectral fragmentation patterns when analyzing complex substituents on the this compound core?
- Methodological Answer :
- Isotopic labeling : Deuterated analogs (e.g., multistriatin-d₃) help distinguish fragment pathways by altering mass-to-charge ratios .
- Comparative analysis : Contrast fragmentation of structurally simpler analogs (e.g., 5-methyl-2-isopropyl derivatives) with complex variants to isolate substituent-specific fragmentation contributions .
- Complementary techniques : Pair GC/MS with chiral GC or NMR to resolve stereochemical ambiguities that influence fragmentation .
Q. What methodologies enable stereochemical control during the synthesis of this compound-containing natural products?
- Methodological Answer :
- Chiral auxiliaries : Use of 2-allyl-4-fluorophenyl auxiliaries in relay synthesis ensures enantioselective construction of the bicyclic framework, as demonstrated in the synthesis of (+)-didemniserinolipid B .
- Diastereoselective ketalization : Palladium-phosphoric acid relay catalysis achieves high stereoselectivity (up to 20:1 dr) in intramolecular ketalization steps, critical for accessing bioactive configurations .
- DAST-mediated rearrangements : Diethylaminosulfur trifluoride (DAST) promotes stereospecific skeletal rearrangements of 4-hydroxylated derivatives, retaining chirality during ring modifications .
Q. How can computational modeling aid in predicting the reactivity of this compound derivatives under varying reaction conditions?
- Methodological Answer :
- Ab initio calculations : Predict vibrational absorption and circular dichroism spectra to validate experimental data for chiral centers .
- Molecular dynamics simulations : Model solvent interactions (e.g., cyrene, a biorenewable solvent derived from levoglucosenone) to optimize reaction conditions for ring-opening or polymerization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between predicted and observed biological activities of 6,8-DOBCO-containing compounds?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents at C-2, C-5, and C-7 positions (common modification sites) to isolate pharmacophore contributions. For example, cyclodidemniserinol trisulfate’s HIV-1 integrase inhibition is attributed to sulfate group orientation .
- Conformational analysis : Use NOESY NMR or X-ray crystallography to correlate 3D conformations (e.g., boat vs. chair configurations) with bioactivity .
Experimental Design Considerations
Q. What strategies optimize the scalability of 6,8-DOBCO synthesis for medicinal chemistry applications?
- Methodological Answer :
- Flow chemistry : Continuous pyrolysis of cellulose under acidic conditions improves levoglucosenone yield and purity for large-scale applications .
- Modular synthesis : Fragment coupling approaches (e.g., Suzuki-Miyaura cross-coupling) enable late-stage diversification of the bicyclic core, reducing step count .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
